molecular formula C6H7NO2S B1581045 Ethyl thiazole-5-carboxylate CAS No. 32955-22-9

Ethyl thiazole-5-carboxylate

Cat. No. B1581045
CAS RN: 32955-22-9
M. Wt: 157.19 g/mol
InChI Key: CIPMPQGRFNDLAP-UHFFFAOYSA-N
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Description

Ethyl thiazole-5-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It has an average mass of 157.190 Da and a monoisotopic mass of 157.019745 Da . It is used as a pharmaceutical and organic intermediate .


Synthesis Analysis

A series of 22 compounds of thiazole-5-carboxylate derivatives was rationally designed and synthesized . All the compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .


Molecular Structure Analysis

The molecular structure of Ethyl thiazole-5-carboxylate consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H8NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4,10H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl thiazole-5-carboxylate has a molecular weight of 158.2 .

Scientific Research Applications

1. Synthesis and Crystal Structure Characterization

Ethyl thiazole-5-carboxylate derivatives are crucial in heterocyclic chemistry and medicine. A study by Akhileshwari et al. (2021) focused on synthesizing Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. They detailed its crystallization, molecular interactions, and molecular electrostatic potential, highlighting its significance in the synthesis of complex molecules (Akhileshwari et al., 2021).

2. Antimicrobial Applications

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a thiazole derivative, has been modified and synthesized for antimicrobial activities. Desai et al. (2019) reported its effectiveness against various bacterial and fungal strains, providing valuable insights into its potential as an antimicrobial agent (Desai, Bhatt, & Joshi, 2019).

3. Novel Synthesis Techniques

Baker and Williams (2003) explored the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated techniques. This innovative approach could significantly enhance the efficiency and yield of thiazole derivatives (Baker & Williams, 2003).

4. Drug-like Properties and Molecular Docking

A recent study by Nagarajappa et al. (2022) synthesized two novel thiazole derivatives and analyzed their binding profiles, structure, reactivity, and drug-likeness through molecular docking simulations. This research contributes to understanding thiazole derivatives in drug development (Nagarajappa et al., 2022).

5. Corrosion Inhibition

Ethyl thiazole-5-carboxylate derivatives have been studied for their effectiveness as corrosion inhibitors. Raviprabha and Bhat (2019) explored the inhibition efficiency of these compounds in preventing corrosion in certain alloys, which could have significant implications in material sciences (Raviprabha & Bhat, 2019).

Safety And Hazards

The safety data sheet for Ethyl thiazole-5-carboxylate suggests that it should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The material safety data sheet can be found here.

properties

IUPAC Name

ethyl 1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMPQGRFNDLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332604
Record name Ethyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiazole-5-carboxylate

CAS RN

32955-22-9
Record name Ethyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round bottom flask was added 250 mL of dry acetone, 7.5 g (0.123 mol) of thioformamide, and 18.54 g (0.123 mol) of ethyl 2-chloro-2-formylacetate. The reaction was heated at reflux for 2 hours. The solvent was removed in vacuo, and the residue was purified by chromatography (SiO2, 6 cm o.d. column, 100% CHCl3, Rf =0.25) to provide 11.6 g (60%) of the desired compound as a light yellow oil. NMR (CDCl3) δ 1.39 (t, J=7 Hz, 3 H), 4.38 (q, J=7 Hz, 2 H), 8.50 (s, 1 H), 8.95 (s, 1 H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-(ethoxycarbonyl)thiazole (50 g, 0.29 mmol) in a mixture of DMF (83 mL) and THF (317 mL) was added dropwise over 87 minutes to a stirred 41° C. solution of isoamyl nitrite (59 mL, 0.44 mol) in DMF (130 mL). A maximum temperature of 60° C. was observed during the exothermic addition. After another 40 minutes the THF was removed under vacuum at 45° C. The concentrated DMF solution was cooled to 25° C. and diluted with toluene (420 mL) and water (440 mL). The toluene layer was extracted with 3×120 mL water, then dried with Na2SO4 (50 g) for 1 hour. After filtration the toluene layer was stripped on a rotary evaporator at 50° C. bath temperature, then on a vacuum pump at 21° C. The crude residue containing the title compound weighed 65.6 g. This material was used directly in the next step. A sample of similarly prepared material was purified by column chromatography to give a yellow oil. 1H NMR (CDCl3) δ8.95 (s, 1H), 8.51 (s, 1H), 4.39 (q, 2H), 1.40 (t, 3H). 13C NMR (CDCl3) δ161.0, 157.9 148.6, 129.8, 61.6, 14.1.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
317 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to the procedure of Mashraqui and Keehn (J. Am. Chem. Soc. 1982, 104, 4461), ethyl α-chloro-α-formylacetate was condensed with thioformamide and vacuum distilled to provide 5.65 g (33%) of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl thiazole-5-carboxylate
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Ethyl thiazole-5-carboxylate
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Ethyl thiazole-5-carboxylate
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Ethyl thiazole-5-carboxylate
Reactant of Route 5
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Ethyl thiazole-5-carboxylate
Reactant of Route 6
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Ethyl thiazole-5-carboxylate

Citations

For This Compound
26
Citations
K Ganapathi, KD Kulkarni - Proc. Natl. Acad. Sci. India. Sect. A, 1953 - ias.ac.in
… Ethyl thiazole-5-carboxylate could not successfully be eonverted into 5-acetaminothiazole so lar. Starting from ethyI 2-ch[oro-4-methylthiazole-5-carboxylate we could obtain 2-chloro4-…
Number of citations: 17 www.ias.ac.in
K Ganapathi, A Venkataraman - Proceedings of the Indian …, 1945 - repository.ias.ac.in
… Ethyl thiazole-5-carboxylate could ɔt successfully be converted into 5-acetaminothiazole so far. Starting om ethyl 2-chloro-4-methylthiazole-5-carboxylate we could obtain 2-chloro…
Number of citations: 44 repository.ias.ac.in
YJ Kim, HJ Kwon, SY Han, YD Gong - ACS Combinatorial …, 2019 - ACS Publications
… To a mixture of ethyl thiazole-5-carboxylate resin 7{1,1} (0.358 g, theoretically 0.408 mmol) in DMSO (40 mL), 2 M NaOH (4.1 mL, 8.16 mmol) was added, and the resulting mixture was …
Number of citations: 5 pubs.acs.org
HC Beyerman, JS Bontekoe - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
… Ethyl thiazole5-carboxylate is described by Erlenmeyer CS 23e, f , as an oil: we found a … with Erlenmeyer CS 23g) it was found that the reaction of ethyl thiazole-5-carboxylate with …
Number of citations: 9 onlinelibrary.wiley.com
M Žugelj, A Albreht, U Uršič, J Svete, B Stanovnik - ARKIVOC, 2009 - arkat-usa.org
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl) thiazole-5-carboxylate (2a), prepared from dimethyl acetone-1, 3-dicarboxylate (1), sulfuryl chloride and thiourea according to a known …
Number of citations: 3 www.arkat-usa.org
M Amati, S Belviso, M D'Auria, F Lelj, R Racioppi… - 2010 - Wiley Online Library
… was purified by chromatography over silica gel (eluent: 95:5 to 9:1 petroleum ether/ethyl acetate) to give 62 mg (0.25 mmol, 96 %) of 13 together with 4 mg of ethyl thiazole-5-carboxylate…
A Shafiee, M Shekarchi - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
Fused tricyclic 7‐phenyl‐5H‐thizolo[5,4‐e]pyrrolo[1,2‐a][1,4]diazepin‐10(9H)one (10) was prepared by thermolysis of 2‐phenyl‐4‐(1‐pyrrolylmethyl)thiazole‐5‐carbonyl azide (9) in …
Number of citations: 5 onlinelibrary.wiley.com
P Müller, B Bucior, G Tuci, L Luconi… - … Systems Design & …, 2019 - pubs.rsc.org
… The latter was obtained from a Pd/Cu-catalyzed [2,2′]-homocoupling of the commercially available (Sigma Aldrich) ethyl thiazole-5-carboxylate, following a literature procedure. …
Number of citations: 26 pubs.rsc.org
ME Welker, G Kulik - Bioorganic & medicinal chemistry, 2013 - Elsevier
… These syntheses utilized ethyl thiazole-5-carboxylate (241) or ethyl-2-bromo-thiazole carboxylate (238) as starting materials. When the bromo thiazole (238) was used as starting …
Number of citations: 83 www.sciencedirect.com
DJ Kempf, HL Sham, KC Marsh… - Journal of medicinal …, 1998 - ACS Publications
… The solvent was removed in vacuo, and the residue was purified by silica gel chromatography using CHCl 3 as an eluent to provide 11.6 g (60%) of ethyl thiazole-5-carboxylate (R f = …
Number of citations: 275 pubs.acs.org

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